5-Chloro-2-(isopropylamino)aniline

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Synthesizing 1-isopropyl-5-chloro-2-arylbenzimidazoles often requires precisely functionalized ortho-diamines. 5-Chloro-2-(isopropylamino)aniline provides the exact architecture with the isopropyl group pre-installed for steric/lipophilic tuning and a 5-chloro handle for late-stage diversification. • Enables regioselective cyclocondensation with aldehydes/carboxylic acids to form benzimidazole cores. • 5-Chloro substituent permits Suzuki, Buchwald-Hartwig, or Sonogashira coupling after heterocycle formation. • White to light yellow crystalline solid, ≥98% purity, soluble in common organic solvents.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 89659-68-7
Cat. No. B1363431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(isopropylamino)aniline
CAS89659-68-7
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=C(C=C1)Cl)N
InChIInChI=1S/C9H13ClN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3
InChIKeyJZZYUYHBBMUCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(isopropylamino)aniline | Ortho-Diamine Intermediate


5-Chloro-2-(isopropylamino)aniline (CAS 89659-68-7), systematically known as 4-chloro-N1-isopropylbenzene-1,2-diamine, is a substituted ortho-diamine featuring an isopropylamino substituent adjacent to a primary aniline nitrogen and a chlorine atom at the 5-position . This compound serves as a versatile intermediate in organic synthesis, particularly for the construction of functionalized benzimidazoles and other nitrogen-containing heterocycles [1]. The ortho-diamine arrangement enables regioselective cyclocondensation reactions, while the isopropyl group imparts steric and lipophilic character that differentiates it from simpler N-methyl or N-ethyl analogs. It is commercially available as a research chemical at typical purities of 95–98%, supplied as a white to light yellow crystalline solid with limited aqueous solubility but good solubility in organic solvents .

1 Benzimidazole and N-heterocycle synthesis via ortho-diamine cyclocondensation
2 Sterically differentiated building block with isopropyl substituent for SAR exploration
3 Chloro handle enables late-stage cross-coupling diversification of heterocyclic cores

5-Chloro-2-(isopropylamino)aniline: Why It Cannot Be Substituted


The ortho-diamine motif of 5-Chloro-2-(isopropylamino)aniline is essential for its primary application: the formation of benzimidazole rings via cyclocondensation with aldehydes or carboxylic acid derivatives. Generic aniline derivatives lacking the second amino group (e.g., 5-chloro-2-methylaniline) cannot participate in this key transformation [1]. Among ortho-diamines, the isopropyl substituent on the N1-nitrogen modifies the steric environment and the electronic properties of both amino groups, altering reaction kinetics and regioselectivity relative to N-methyl or N-ethyl analogs. Furthermore, the chlorine atom at the 5-position provides a handle for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after heterocycle formation. Replacing this compound with a 5-bromo analogue introduces different oxidative addition kinetics in palladium-catalyzed reactions, while a des-chloro analogue eliminates the coupling handle entirely [2]. These structural nuances make direct interchange without re-optimization risky, particularly in multi-step pharmaceutical syntheses where each intermediate's reactivity profile has been specifically tuned.

Monoaniline swap Lacks the ortho-diamine core required for benzimidazole cyclocondensation; monoaniline analogs cannot participate in this key transformation.
N-Alkyl substitution change N-Methyl or N-ethyl analogs may shift reaction kinetics and regioselectivity; steric and electronic profiles are not interchangeable without re-optimization.
Halogen replacement 5-Bromo or 5-fluoro variants alter oxidative addition rates in Pd-catalyzed cross-coupling; des-chloro eliminates the coupling handle entirely.

5-Chloro-2-(isopropylamino)aniline: Evidence vs. Analogs


Benzimidazole Formation: Ortho-Diamine vs. Monoaniline

The defining chemical utility of 5-Chloro-2-(isopropylamino)aniline is its ortho-diamine structure, which enables cyclocondensation with aldehydes to form benzimidazoles. This reactivity is absent in monoaniline analogs such as 5-chloro-2-methylaniline (CAS 95-79-4) and is distinct from meta-diamines (e.g., 5-chloro-2,4-diaminobenzene) that produce different regioisomeric products [1]. In a representative synthesis protocol, 5-chloro-2-(isopropylamino)aniline (1.0 mmol) reacts with benzaldehyde (1.0 mmol) in ethanol at room temperature to yield the corresponding 1-isopropyl-5-chloro-2-phenylbenzimidazole, whereas 5-chloro-2-methylaniline under identical conditions yields no cyclized product [2]. The reaction is driven by the proximity of the two amino groups, a feature shared only with ortho-diamines.

Benzimidazole Formation
Class-level
Ortho-diamine yields cyclized product; monoaniline shows no reaction under identical conditions.
Ortho-diamine core is essential for cyclocondensation; monoaniline swap fails.
Class-level reactivity inference; yield for exact substrate not specified.
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Steric Effects: Isopropyl vs. Methyl Substitution

The isopropyl group on the N1-amine introduces greater steric hindrance compared to the N-methyl analog (5-chloro-2-(methylamino)aniline, CAS 95-79-4). While direct kinetic data for acylation or sulfonylation of this specific pair is not publicly available, the Taft steric parameter (Es) for isopropyl is approximately -0.47 compared to 0.0 for methyl [1]. This translates to a predicted decrease in reaction rate for acylation of the secondary amine by a factor of 2–5 depending on the electrophile, based on linear free-energy relationships [2]. The increased steric bulk also influences the conformation of the resulting benzimidazole product, with the N-isopropyl group occupying a larger volume that can affect target binding in medicinal chemistry applications.

Steric Effects
Class-level
ΔTaft Es ≈ -0.47 (isopropyl vs. methyl); predicts 2–5× rate decrease in acylation.
Isopropyl group provides a tunable steric profile for SAR and coordination chemistry.
Linear free-energy extrapolation; direct kinetics unavailable.
Medicinal Chemistry Structure-Activity Relationship (SAR) Organic Synthesis

Chlorine as Cross-Coupling Handle

The 5-chloro substituent enables downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after benzimidazole formation. The C–Cl bond has a bond dissociation energy (BDE) of approximately 95 kcal/mol, compared to ~110 kcal/mol for C–F and ~105 kcal/mol for C–H at the analogous aromatic position [1]. This lower BDE translates to more facile oxidative addition to Pd(0) catalysts, making the chloro derivative a more reactive coupling partner than the 5-fluoro analog (5-Fluoro-2-(isopropylamino)aniline, CAS not directly available but class-level comparison) or the unsubstituted analog (2-(isopropylamino)aniline). In a typical Suzuki coupling with phenylboronic acid, aryl chlorides require Pd catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), whereas aryl fluorides are generally unreactive [2].

Cross-Coupling Handle
Class-level
C–Cl BDE ≈ 95 kcal/mol; ΔBDE vs. C–F ≈ -15 kcal/mol, vs. C–H ≈ -10 kcal/mol.
Chloro substituent enables late-stage Pd-catalyzed diversification; fluoro/des-chloro are largely inert.
Reactivity class-level inference; ligand system selection required.
Organic Synthesis Palladium Catalysis Cross-Coupling Reactions

Commercial Purity Benchmarking

Two commercial purity grades are available from different suppliers: 98% (Leyan, product 1529995) and 95% (AKSci, product 1546CH) . For comparison, the widely used analog 5-chloro-2-methylaniline (CAS 95-79-4) is typically supplied at 98–99% purity across multiple vendors. The availability of a 98% grade for 5-chloro-2-(isopropylamino)aniline brings it to parity with the common monoaniline building block, providing adequate quality for most research-scale synthetic applications. Users requiring higher purity for sensitive catalytic reactions or biological assays should verify batch-specific certificates of analysis, as the compound is typically supplied as a white to light yellow crystalline solid.

Purity Benchmarking
Data to verify
Available at 98% (Leyan) and 95% (AKSci); comparable to common analog's highest commercial grade.
Meets typical purity threshold for multi-step research synthesis.
Supplier-specified; batch-specific COA verification recommended.
Chemical Procurement Quality Control Synthetic Chemistry

5-Chloro-2-(isopropylamino)aniline: Key Applications


Benzimidazole Library Synthesis for Drug Discovery

The ortho-diamine architecture of 5-Chloro-2-(isopropylamino)aniline enables facile construction of 1-isopropyl-5-chloro-2-arylbenzimidazoles via cyclocondensation with aromatic aldehydes. This scaffold is prevalent in kinase inhibitors, antiviral agents, and antiparasitic compounds. The isopropyl group enhances lipophilicity (estimated cLogP contribution of +0.5 vs. N-methyl) and occupies a hydrophobic pocket in many biological targets, while the 5-chloro substituent permits late-stage diversification through cross-coupling. This approach is documented in patents such as US5407936 A1, where related ortho-diamines are used to prepare benzimidazole-based therapeutic agents .

NHC Ligand Precursor for Organometallic Catalysis

The ortho-diamine moiety can be converted to benzimidazolium salts that serve as precursors to N-heterocyclic carbene (NHC) ligands. The N-isopropyl group provides steric bulk that stabilizes the metal center and influences catalytic selectivity. The 5-chloro substituent enables electronic tuning without altering the steric environment at the carbene carbon, allowing systematic study of electronic effects in catalysis [1].

Benzimidazole-Based Fluorescent Probe Building Block

The 5-chloro position can be exploited for conjugation with fluorophores via Sonogashira or Suzuki coupling after benzimidazole formation. The isopropyl group improves organic solubility of the final probe, facilitating cellular uptake studies. This approach is consistent with established methods for constructing fluorescent benzimidazole sensors [2].

Application
Selection Property
Validation Focus
Benzimidazole library synthesis
Ortho-diamine architecture with tunable steric bulk
Cyclocondensation reactivity and regioselectivity
NHC ligand precursor
Isopropyl steric shielding and chloro electronic tuning
Metal center stabilization and catalytic selectivity
Fluorescent probe building block
Chloro coupling handle and improved organic solubility
Conjugation efficiency and cellular uptake performance

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